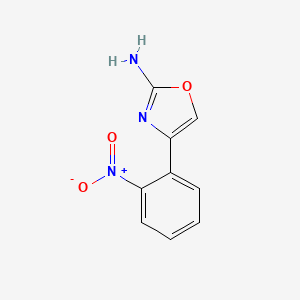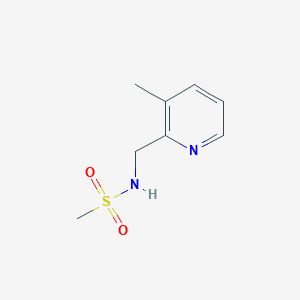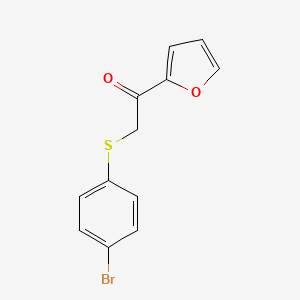
(R)-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isothiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide typically involves the reaction of trifluoromethyl-containing precursors with isothiazolidine derivatives. One common method includes the use of trifluoromethyl sulfonyl chloride as a starting material, which undergoes nucleophilic substitution with an isothiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding sulfide or sulfoxide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone, sulfide, and sulfoxide derivatives, as well as various substituted isothiazolidine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Trifluoromethyl-1,2,4-triazole
- 3-Trifluoromethyl-1,2,4-oxadiazole
- 3-Trifluoromethyl-1,2,4-thiadiazole
Uniqueness
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is unique due to its isothiazolidine ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C4H6F3NO2S |
|---|---|
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
(3R)-3-(trifluoromethyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C4H6F3NO2S/c5-4(6,7)3-1-2-11(9,10)8-3/h3,8H,1-2H2/t3-/m1/s1 |
Clé InChI |
ILQARAABESRHBW-GSVOUGTGSA-N |
SMILES isomérique |
C1CS(=O)(=O)N[C@H]1C(F)(F)F |
SMILES canonique |
C1CS(=O)(=O)NC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)

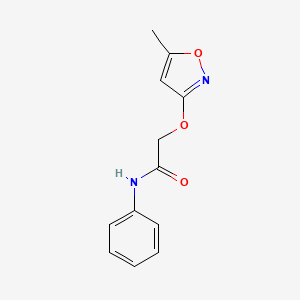

![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
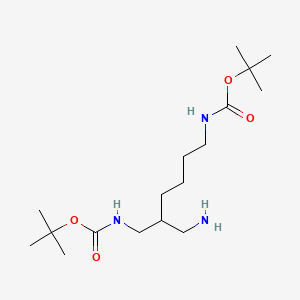
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)
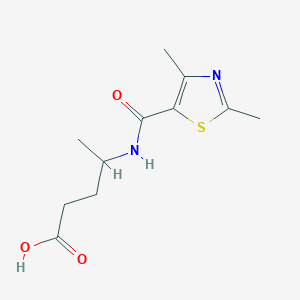
![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)

